molecular formula C15H13ClN2O4S B2662150 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 921898-33-1

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No. B2662150
M. Wt: 352.79
InChI Key: YTHQUIUBRUNARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide” is a chemical compound with a complex structure . It is related to other compounds such as “8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine” and "11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C23H15ClN2O4S . It is related to other compounds such as “8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine” with a molecular formula of C13H9ClN2O .

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of compounds related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is in the field of enzyme inhibition. A study demonstrated that primary sulfonamide functionality can facilitate the construction of [1,4]oxazepine rings, which in turn exhibit strong inhibition of human carbonic anhydrases, a family of enzymes important for various physiological functions (Sapegin et al., 2018).

Microbial Transformation

Research has also delved into the microbial transformation of related compounds. For example, the transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine by fungi to derive new derivatives showcases the potential for biotechnological applications in producing novel molecules (Jiu et al., 1977).

Synthesis and Characterization

The synthesis and characterization of derivatives for potential pharmacological applications have been extensively studied. Compounds have been evaluated for activities such as diuretic and antihypertensive effects, highlighting the therapeutic potential of these chemical structures (Rahman et al., 2014).

Antimicrobial Activity

Derivatives of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide have been explored for their antimicrobial properties. Synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Hassan, 2013).

Catalytic and Synthetic Applications

The compound and its derivatives have been utilized in catalytic and synthetic applications to construct complex molecular architectures. For instance, a study reported on the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivities (De Munck et al., 2017).

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-2-23(20,21)18-10-4-6-13-11(8-10)15(19)17-12-7-9(16)3-5-14(12)22-13/h3-8,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHQUIUBRUNARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

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